

Chromium fluoride hydrate hydrogen bonding network analysis

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Compound Focus: Chromium(III) fluoride hydrate

CAS No.: 123333-98-2

Cat. No.: S1492756

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Technical Summary of Chromium(III) Fluoride Tetrahydrate

The search results confirm the basic molecular structure of Chromium(III) Fluoride Tetrahydrate but do not contain a full experimental dataset for its hydrogen bonding network. The table below summarizes the key identifiers and quantitative data available.

Parameter	Specification
Molecular Formula	CrF ₃ H ₈ O ₄ [1]
CAS Registry Number	123333-98-2 [1]
Molecular Weight	181.05 g/mol [1]
Canonical SMILES	O.O.O.O.F[Cr](F)F [1]
Hydrogen Bond Donor Count	4 [1]
Hydrogen Bond Acceptor Count	7 [1]

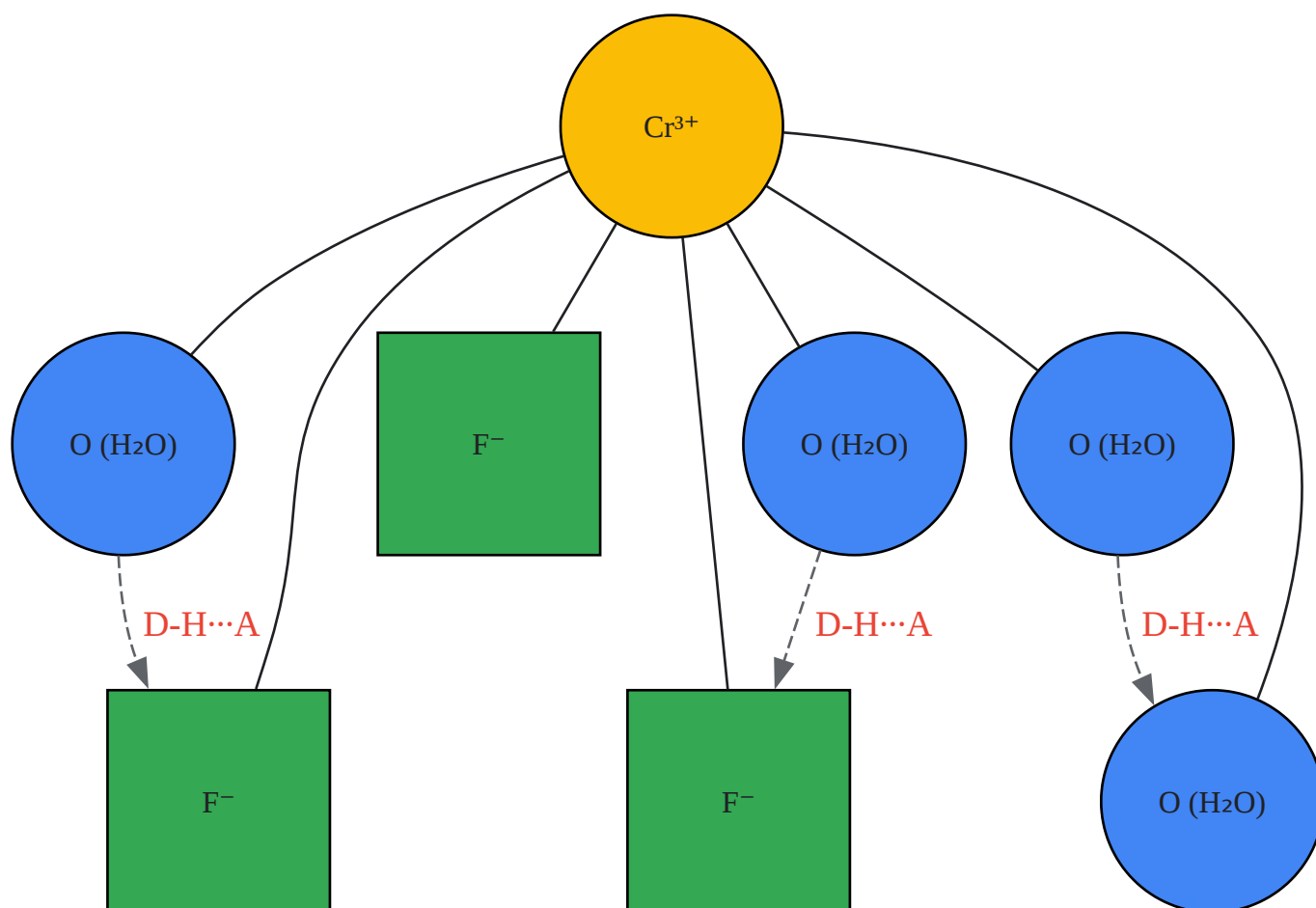
Protocol for Hydrogen Bond Network Analysis

Since a direct experimental protocol for this specific compound is not available, the following is a synthesis of established methodologies from the search results that can be applied to characterize its hydrogen bonding network.

- **Crystallographic Analysis: The most definitive method for determining a hydrogen bonding network is single-crystal X-ray diffraction.** This technique allows for the precise measurement of atomic distances and angles. Key geometric criteria for identifying hydrogen bonds (H-bonds) include a distance of $\leq 3.5 \text{ \AA}$ **between the donor (D) and acceptor (A) atoms**, and a **D-H...A angle typically greater than 130°** [2] [3] [4]. This approach was successfully used to elucidate the structure-property relationships in cadmium cerium fluoride hydrates [5] [6].
- **Graph-Based Theoretical Analysis:** For a quantitative and visual representation of the network, a graph-based approach is highly effective. This method is well-established in protein science and can be adapted for crystalline materials [2] [3].
 - **Define the Graph:** From the crystal structure, represent each atom or molecule involved in H-bonding as a **node**.
 - **Identify Connections:** Represent each identified hydrogen bond as a **directed edge (arc)** from the proton donor to the proton acceptor.
 - **Construct a Matrix:** Create a **Hydrogen Bond Network Adjacency (HBNA) matrix** to encode the connectivity [2].
 - **Visualize with Graphviz:** Use the DOT language with Graphviz software to generate a 2D diagram of the network, which helps in identifying key topological features like chains, rings, and clusters [2] [7].

Hydrogen Bond Network Visualization with Graphviz

Below is a DOT script template that creates a diagram illustrating a generic hydrogen bond network. You can adapt this script by replacing the placeholder nodes and edges with data from your actual analysis of Chromium(III) Fluoride Tetrahydrate.



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An example DOT script for visualizing a hydrogen bond network. Replace placeholders with your data.

Key Considerations for Your Research

- **Fluorine's Unique Role:** Be mindful that the fluorine atom, due to its high electronegativity, can significantly perturb hydrogen bond networks. It is a weak hydrogen bond acceptor but can also withdraw electron density from donors like O-H or N-H, thereby tuning their strength [8].
- **Search for CIF Files:** To begin your analysis, I recommend searching specialized databases (e.g., the Cambridge Structural Database, CSD) for the **Crystallographic Information File (CIF)** of Chromium(III) Fluoride Tetrahydrate. This file contains the raw coordinate data needed to map the exact hydrogen bonding network.

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References

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